2,2',4',6'-Tetramethylbenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4’,6’-Tetramethylbenzanilide is an organic compound with the molecular formula C17H19NO It is a derivative of benzanilide, characterized by the presence of four methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4’,6’-Tetramethylbenzanilide typically involves the reaction of 2,4,6-trimethylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 2,2’,4’,6’-Tetramethylbenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2’,4’,6’-Tetramethylbenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2’,4’,6’-Tetramethylbenzanilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,4’,6’-Tetramethylbenzanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds.
Comparison with Similar Compounds
- 2,2’,4’,6’-Tetrachlorobenzanilide
- 2,2’,6’-Trimethylbenzanilide
- 2,2’,6’-Tribromobenzanilide
Comparison: 2,2’,4’,6’-Tetramethylbenzanilide is unique due to the presence of four methyl groups, which influence its chemical reactivity and physical properties. Compared to its halogenated counterparts, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
98175-11-2 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-methyl-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-11-9-13(3)16(14(4)10-11)18-17(19)15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H,18,19) |
InChI Key |
BXCRFYGVKKMPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.